2-(1H-pyrazol-4-yl)benzaldehyde
Overview
Description
2-(1H-pyrazol-4-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of pyrazole-4-carbaldehyde with benzaldehyde derivatives. One common method includes the use of chloro(trimethyl)silane as a catalyst in pyridine at 90°C under ambient air conditions . This method yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-4-yl)benzaldehyde undergoes several types of chemical reactions, including:
Condensation Reactions: It can react with o-phenylenediamine in the presence of chloro(trimethyl)silane to form 2-(1H-pyrazol-4-yl)-1H-benzimidazoles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Common Reagents and Conditions:
Condensation Reactions: Chloro(trimethyl)silane in pyridine at 90°C.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Condensation Products: 2-(1H-pyrazol-4-yl)-1H-benzimidazoles.
Oxidation Products: 2-(1H-pyrazol-4-yl)benzoic acid.
Reduction Products: 2-(1H-pyrazol-4-yl)benzyl alcohol.
Scientific Research Applications
2-(1H-pyrazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)benzaldehyde involves its interaction with biological macromolecules. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
- 4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-pyrazol-3-yl)benzaldehyde
Comparison: 2-(1H-pyrazol-4-yl)benzaldehyde is unique due to the position of the pyrazole ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Biological Activity
2-(1H-pyrazol-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound consists of a pyrazole ring substituted with a benzaldehyde group. The presence of the pyrazole moiety is crucial for its biological activity, as pyrazole derivatives are known for their interaction with various biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures showed significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression. For example, compounds incorporating the pyrazole scaffold have been reported to inhibit Aurora kinases, which are critical in cell division and tumor growth . The IC50 values for such inhibitors have been reported in the low micromolar range, indicating potent activity against cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds interact with nicotinamide phosphoribosyltransferase (NAMPT), affecting NAD+ synthesis and cellular metabolism.
- Kinase Inhibition : As noted, pyrazole derivatives can inhibit Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies indicate that the lipophilicity of this compound allows it to cross cell membranes effectively. This property enhances its potential as a therapeutic agent by facilitating better absorption and distribution within biological systems.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and related compounds:
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-10(8)9-5-11-12-6-9/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRZKPXKIIFHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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